

5-Bromo-2-cyanophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-cyanophenylboronic acid

Cat. No.: B1441203

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-cyanophenylboronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-2-cyanophenylboronic acid is a strategically important bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a bromine atom, and a cyano group, offers multiple reaction sites for sequential, regioselective modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, plausible synthetic routes, critical safety and handling protocols, and its application in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The insights herein are designed to explain the causality behind experimental choices and to ground protocols in established chemical principles.

Core Molecular Profile

5-Bromo-2-cyanophenylboronic acid is a crystalline solid at room temperature.^{[1][2]} Its molecular structure is key to its utility, providing a stable platform for introducing complex aryl fragments into target molecules.

Chemical Identity and Properties

The fundamental properties of this reagent are summarized below. Consistent identification and understanding of its stability are paramount for its successful use in synthesis.

Property	Value	Source(s)
IUPAC Name	(5-Bromo-2-cyanophenyl)boronic acid	[3]
Synonyms	B-(5-Bromo-2-cyanophenyl)boronic Acid, 3-Bromo-6-cyanophenylboronic Acid	[4]
CAS Number	1032231-30-3	[3][4][5][6]
Molecular Formula	C ₇ H ₅ BBrNO ₂	[3][4][5][7]
Molecular Weight	225.84 g/mol	[4][5][7][8]
Appearance	Solid, powder	[1][2]
Storage Conditions	Inert atmosphere, 2-8°C	[5][7]

Structural Representation

The arrangement of the functional groups on the phenyl ring dictates the compound's reactivity and steric profile. The boronic acid is positioned ortho to the electron-withdrawing cyano group, and meta to the bromine atom.

Caption: 2D structure of **5-Bromo-2-cyanophenylboronic acid**.

The Strategic Role in Modern Drug Discovery

Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their stability, versatile reactivity, and relatively low toxicity.[9] The parent compound, boric acid, is considered a "green compound" and is readily eliminated by the body.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.[\[10\]](#)[\[11\]](#) **5-Bromo-2-cyanophenylboronic acid** is an ideal substrate for this transformation, allowing for the direct installation of the bromo- and cyano-substituted phenyl ring onto a diverse range of molecular scaffolds. This modular approach is invaluable for rapidly generating compound libraries for structure-activity relationship (SAR) studies.[\[10\]](#)

A Bifunctional Linchpin for Sequential Synthesis

The true synthetic power of **5-Bromo-2-cyanophenylboronic acid** lies in its two distinct reactive handles: the boronic acid and the aryl bromide. This orthogonality allows for a two-stage synthetic strategy:

- Stage 1 (Suzuki Coupling): The boronic acid group is first utilized in a Suzuki coupling to connect the phenyl ring to a core molecular fragment.
- Stage 2 (Second Coupling): The remaining bromine atom serves as a handle for a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), enabling the introduction of a second point of diversity.

The cyano group, being relatively inert to these conditions, can be retained in the final product or hydrolyzed to a carboxylic acid or reduced to an amine if further modification is desired.

Synthesis and Mechanistic Considerations

Plausible Synthetic Pathway

Industrially, arylboronic acids are often synthesized by reacting an organometallic compound, such as an aryllithium, with a trialkoxyborane followed by hydrolysis.[\[12\]](#) A significant challenge in synthesizing cyanophenylboronic acids is the reactivity of the nitrile group toward common organometallic reagents.[\[12\]](#) To circumvent this, the reaction must be conducted at very low temperatures to favor halogen-metal exchange over nucleophilic attack on the cyano group.

A plausible laboratory-scale synthesis is outlined below, starting from 2,5-dibromobenzonitrile.

Step-by-Step Synthetic Protocol (Hypothetical)

Reaction:Lithiation and Borylation of 2,5-Dibromobenzonitrile

- Inert Atmosphere Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with anhydrous tetrahydrofuran (THF).[13]
- Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath.
- Substrate Addition: 2,5-Dibromobenzonitrile is dissolved in anhydrous THF and added to the reaction flask.
- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture, maintaining the temperature at or below -75 °C. The causality here is critical: the extreme cold kinetically disfavors the reaction of the n-BuLi with the nitrile group. The reaction is stirred at this temperature for 1-2 hours.
- Borylation: Trimethyl borate is added dropwise, again ensuring the temperature remains at -78 °C.[13] This electrophilic boron source is quenched by the newly formed aryllithium species. The mixture is stirred for an additional 2-3 hours at this temperature.
- Quench and Workup: The reaction is slowly warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid (HCl).
- Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization, to yield **5-Bromo-2-cyanophenylboronic acid**.[13]

Caption: Workflow for the synthesis of **5-Bromo-2-cyanophenylboronic acid**.

Safety, Handling, and Storage

Proper handling of **5-Bromo-2-cyanophenylboronic acid** is essential to ensure laboratory safety and maintain the integrity of the reagent.

Hazard Identification

The compound presents several hazards that necessitate careful handling.

Hazard Class	GHS Statement	Precautionary Code(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. [5][14]	P261, P264, P280[14][15]
Skin Irritation	Causes skin irritation.[14]	P302 + P352[15]
Eye Irritation	Causes serious eye irritation. [14]	P305 + P351 + P338[15]
Respiratory Irritation	May cause respiratory irritation.[15]	P304 + P340 + P312[15]

Recommended Protocols

- **Handling:** Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5][7]
- **First Aid:** In case of contact, follow standard first aid procedures. For skin contact, wash off with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[1][2] Seek medical attention if symptoms persist.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Application in a Drug Discovery Workflow: Suzuki Coupling

The following protocol details a representative use of **5-Bromo-2-cyanophenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction with a generic aryl iodide (Ar-I).

Detailed Experimental Protocol

Reaction: Palladium-Catalyzed Suzuki Coupling

- Reagent Preparation: To an oven-dried reaction vessel, add **5-Bromo-2-cyanophenylboronic acid** (1.1 equivalents), the aryl iodide (Ar-I, 1.0 equivalent), and a base such as potassium carbonate (K_2CO_3 , 2.5 equivalents).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 equivalents). The choice of catalyst and ligand is critical and may require screening for optimization.
- Solvent Addition: Add a degassed solvent mixture, typically a combination like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
- Reaction Execution: Heat the mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Bromo-2-cyanophenylboronic acid is more than a simple chemical reagent; it is a versatile and powerful tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity, coupled with its bifunctional nature, allows for the efficient and strategic construction of complex molecular entities. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. achmem.com [achmem.com]
- 6. 5-Bromo-2-cyanophenylboronic acid | 1032231-30-3 [chemicalbook.com]
- 7. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-2-cyanophenylboronic acid | C7H5BBrNO2 | CID 46739320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbino.com]

- 11. nbinno.com [nbinno.com]
- 12. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [5-Bromo-2-cyanophenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441203#5-bromo-2-cyanophenylboronic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com